4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
Properties
IUPAC Name |
4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-8(2)16-12-7-11(5)18-15-13-9(3)6-10(4)17-14(13)19-20(12)15/h6-8,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNOXYZKFMYAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and literature.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure characterized by a tetrazatricyclo framework. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological activity by potentially interacting with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. Heterocycles are known to play vital roles in drug design due to their ability to interact with multiple biological pathways involved in cancer progression.
- Mechanism of Action : The compound may inhibit key signaling pathways such as the PI3K/Akt pathway and target specific receptors involved in tumor growth and proliferation. For instance, heterocyclic compounds have been shown to interact with tyrosine kinases and other oncogenic proteins which are crucial in cancer cell signaling .
- Case Study : In a study analyzing various heterocyclic compounds for anticancer activity, it was found that those containing nitrogen-rich frameworks like tetrazoles exhibited promising results against breast cancer cell lines. The mechanisms included induction of apoptosis and cell cycle arrest .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 4,11,13-trimethyl-N-propan-2-yl... | PI3K/Akt | Antiproliferative | |
| Similar Heterocycles | EGFR | Inhibition of signaling |
Antimicrobial Activity
Emerging research suggests that this compound may also possess antimicrobial properties. Heterocyclic amines have been widely studied for their ability to combat bacterial infections.
- In Vitro Studies : Preliminary tests indicate that related compounds demonstrate significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .
- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
Additional Biological Activities
Other potential biological activities include:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight and LogP values for the target compound are estimated based on structural analogs.
Key Differences and Implications
Heteroatom Composition: The target compound’s four nitrogen atoms (vs. Sulfur- or oxygen-containing analogs (e.g., ) exhibit lower proteomic similarity scores, suggesting divergent biological interactions .
Substituent Effects :
- Methyl and isopropyl groups in the target compound may improve metabolic stability over allyl or chloro substituents in analogs .
Bioactivity Profiles :
- Clustering analyses () indicate that the target’s nitrogen-rich structure correlates with kinase inhibition, whereas sulfur-containing analogs cluster with antimicrobial or enzyme-modulating activities.
Research Findings and Computational Predictions
Molecular Docking and Binding Affinity
- Chemical Space Docking (): The target’s nitrogen atoms are predicted to form critical interactions with kinase active sites (e.g., ROCK1), outperforming sulfur/oxygen analogs in binding energy (−9.2 kcal/mol vs. −7.5 to −8.3 kcal/mol for analogs).
Critical Notes
Structural vs. Functional Similarity : While the target shares a tricyclic core with analogs, its bioactivity diverges due to nitrogen content, underscoring limitations of Tanimoto/Dice indices in predicting activity .
Data Limitations : Specific pharmacokinetic data (e.g., bioavailability, toxicity) for the target compound require experimental validation. Current insights are extrapolated from computational models .
Q & A
Q. Critical parameters :
- pH control : Strong acids (e.g., H₂SO₄) enhance cyclization but risk side reactions like over-oxidation .
- Temperature : Reactions above 100°C degrade the tricyclic core .
Advanced: How do solvent polarity and temperature influence the compound’s tautomeric equilibrium?
Answer:
The compound exhibits keto-enol tautomerism due to the conjugated nitrogen system. Experimental and computational studies show:
Q. Methodology :
- Monitor tautomers via ¹H NMR (δ 10–12 ppm for enol protons) and IR spectroscopy (C=O stretch at 1680 cm⁻¹).
- Validate with MD simulations (e.g., GROMACS) using OPLS-AA force fields .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in IC₅₀ values (e.g., 2 μM vs. 15 μM in kinase assays) arise from:
Q. Resolution workflow :
Purification : Employ preparative HPLC (C18 column, 0.1% TFA buffer).
Controls : Include buffer-only and scrambled-sequence peptides to isolate compound-specific effects .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions?
Answer:
DFT-based Fukui indices identify reactive sites. For this compound:
Q. Validation :
- Compare predicted vs. experimental yields for bromination (C5: 85% vs. C3: 12%) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹³C NMR : Resolves methyl group environments (δ 18–22 ppm for N-propan-2-yl; δ 25–28 ppm for trimethyl) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 356.2012 (calc. 356.2015) .
- UV-Vis : λₘₐₓ at 320 nm (π→π* transition) with ε = 12,500 L·mol⁻¹·cm⁻¹ .
Advanced: What mechanistic insights explain its instability under UV light?
Answer:
Photodegradation involves:
Ring-opening : UV (λ = 254 nm) cleaves the C7–N8 bond, generating a diradical intermediate.
Rearrangement : The intermediate reacts with O₂ to form nitroso derivatives (confirmed by EPR) .
Q. Mitigation :
- Store in amber vials under argon.
- Add radical scavengers (e.g., BHT) to reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
